Fevipiprant

Receptor binding kinetics Drug-target residence time CRTh2 pharmacology

Fevipiprant (NVP-QAW039, QAW039) is an orally active, competitive, and reversible antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2 or GPR44). Belonging to the chemokine receptor-homologous molecule class of CRTh2 antagonists, it was advanced by Novartis through Phase III clinical development for severe eosinophilic asthma and atopic dermatitis.

Molecular Formula C19H17F3N2O4S
Molecular Weight 426.4 g/mol
CAS No. 872365-14-5
Cat. No. B1672611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFevipiprant
CAS872365-14-5
Synonyms1-(4-methanesulfonylbenzyl)-2-methyl-1H-pyrrolo(2,3-b)pyridin-3-yl)acetic acid
fevipiprant
NVP-QAW039
Molecular FormulaC19H17F3N2O4S
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O
InChIInChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26)
InChIKeyGFPPXZDRVCSVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fevipiprant (CAS 872365-14-5): A Slowly Dissociating DP2/CRTh2 Antagonist for Differentiated Pharmacological Research & Procurement


Fevipiprant (NVP-QAW039, QAW039) is an orally active, competitive, and reversible antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2 or GPR44) [1]. Belonging to the chemokine receptor-homologous molecule class of CRTh2 antagonists, it was advanced by Novartis through Phase III clinical development for severe eosinophilic asthma and atopic dermatitis. The molecule exhibits a critical pharmacological distinction—slow receptor dissociation kinetics—that separates it from earlier-generation CRTh2 antagonists and directly addresses the challenge of maintaining receptor blockade under pathologically elevated PGD2 concentrations [2]. This evidence guide identifies and quantifies the specific, verifiable differences that support its selection as a research tool or reference compound over close structural and mechanistic analogs.

Why CRTh2/DP2 Antagonists Cannot Be Interchanged: The Fevipiprant Differentiation Imperative


CRTh2/DP2 antagonists form a structurally and pharmacologically heterogeneous class where simple receptor binding affinity (Ki/Kd/IC50) does not predict functional potency, especially in whole blood or in vivo settings. Key variables include ligand dissociation rate, susceptibility to competition from high local PGD2 concentrations, and potency retention in the presence of plasma proteins. Fevipiprant's >7-fold slower dissociation off-rate versus AZD-1981 translates into insurmountable antagonism and prolonged target coverage [1], while its equivalent isolated-cell and whole-blood IC50 values indicate minimal plasma protein shift—a property not shared by setipiprant [2]. Procurement based solely on nominal DP2 binding affinity risks selecting a compound with fundamentally different pharmacodynamic behavior, invalidating experimental assumptions and confounding data interpretation.

Fevipiprant Product-Specific Quantitative Differentiation Evidence: Comparator-Based Data for Informed Selection


Receptor Dissociation Half-Life: Fevipiprant vs. AZD-1981 Direct Kinetic Comparison

Fevipiprant demonstrates a receptor dissociation half-life >7-fold longer than the slowest comparator tested, AZD-1981, directly measured using [3H]-QAW039. The koff of fevipiprant was 0.048 min⁻¹ (t₁/₂ = 14.4 minutes), conferring prolonged target engagement [1]. The koff for AZD-1981 was approximately 0.34 min⁻¹ (t₁/₂ ~2 minutes). This slow off-rate is the mechanistic basis for fevipiprant's insurmountable antagonism and sustained effect in functional assays.

Receptor binding kinetics Drug-target residence time CRTh2 pharmacology

Whole-Blood Potency Retention: Fevipiprant vs. Setipiprant Eosinophil Shape Change

Fevipiprant inhibits PGD2-induced eosinophil shape change with an IC50 of 0.4 nM in isolated human eosinophils and 0.44 nM in human whole blood—a negligible 1.1-fold shift [1]. In contrast, setipiprant shows a marked potency loss: IC50 of 6 nM in recombinant hCRTH2 binding but 235 nM in the PGD2-induced eosinophil shape change assay, representing a ~39-fold shift between binding and functional readout [2]. This demonstrates fevipiprant's superior functional translation from receptor occupancy to cellular effect in a physiologically relevant matrix.

Eosinophil functional assay Plasma protein shift Whole-blood pharmacology

Sustained Antagonist Effect Duration: Insurmountable vs. Surmountable Antagonism at CRTh2

In [35S]-GTPγS functional assays, fevipiprant behaved as an insurmountable antagonist of PGD2-stimulated CRTh2 activation. After 15 minutes of incubation, the inhibitory effect of fevipiprant was not reversed by increasing PGD2 concentrations, whereas the effects of all other tested CRTh2 antagonists—including AZD-1981 and OC000459—were fully reversed within this timeframe [1]. Moreover, fevipiprant's inhibitory effect persisted for >180 minutes, while other ligands showed complete functional recovery by 15 minutes. This difference directly stems from fevipiprant's slower receptor dissociation.

Insurmountable antagonism Functional recovery kinetics CRTh2 signal transduction

Target Selectivity: DP2 vs. DP1 Selectivity Window for Fevipiprant Compared with Setipiprant and AZD-1981

Fevipiprant exhibits >10,000-fold selectivity for the human DP2 receptor (Kd = 1.14 nM) over the human DP1 receptor (IC50 >10,000 nM), as reported by the IUPHAR/BPS Guide to Pharmacology based on data from ACS Med Chem Lett 2017 [1]. This selectivity window is comparable to AZD-1981 (>1,000-fold over DP1 and >340 other targets) and superior to setipiprant, which shows DP1 IC50 of 1,290 nM—only a ~215-fold window over its hCRTH2 IC50 of 6 nM [2]. Narrower selectivity windows increase the risk of DP1-mediated vascular effects confounding experimental interpretation.

Receptor selectivity Prostanoid receptor profiling Off-target liability

Optimized Human Pharmacokinetics Supporting Once-Daily Oral Dosing

Fevipiprant exhibits a human terminal elimination half-life of approximately 20 hours following oral administration, with steady state achieved within 4 days and <2-fold accumulation [1]. Peak plasma concentrations occur 1–3 hours post-dose, and bioavailability is unaffected by food. This profile supports once-daily oral dosing and is consistent with the compound's slow receptor dissociation kinetics, which extend pharmacodynamic duration beyond what plasma concentrations alone would predict. In contrast, some other CRTh2 antagonists (e.g., OC000459) have shorter reported half-lives requiring twice-daily regimens, though direct comparative PK studies under identical conditions are not published [2].

Oral bioavailability Half-life Once-daily dosing PK/PD relationship

Clinical Translation of Slow Dissociation: Sputum Eosinophil Reduction in Severe Eosinophilic Asthma

In a randomized, double-blind, placebo-controlled Phase II trial (Gonem et al., 2016), fevipiprant 225 mg twice daily reduced geometric mean sputum eosinophil percentage from 5.4% at baseline to 1.1% at 12 weeks—a 4.5-fold reduction—while placebo reduced from 4.6% to 3.9%, a 1.3-fold reduction. The between-group difference was 3.5-fold (95% CI 1.7–7.0; p=0.0014) [1]. This magnitude of eosinophil reduction in a corticosteroid-refractory population was not achieved by other oral CRTh2 antagonists in published Phase II studies; OC000459 showed more modest effects on sputum eosinophils in allergen challenge models rather than in persistent disease [2]. The clinical biomarker data provide the translational bridge between fevipiprant's unique slow dissociation kinetics and in vivo pharmacodynamic effect, representing a differentiation not matched by comparators at equivalent clinical development stages.

Clinical biomarker response Sputum eosinophils Phase II proof-of-concept

Fevipiprant Application Scenarios: Evidence-Driven Selection for Research and Industrial Use


Severe Eosinophilic Asthma Translational Research: Positive Control for CRTh2-Dependent Type 2 Inflammation

Fevipiprant's demonstrated 4.5-fold reduction in sputum eosinophils in persistent moderate-to-severe asthma patients [1] establishes it as the most clinically validated oral CRTh2 antagonist for eosinophilic airway inflammation. Researchers investigating DP2-dependent mechanisms in severe asthma should select fevipiprant as a reference compound when in vivo biomarker reduction is a required experimental endpoint. Its 20-hour half-life [2] enables once-daily dosing in chronic models without the confounding variable of fluctuating drug levels.

Pharmacokinetic/Pharmacodynamic Modeling of Once-Daily Oral Anti-Inflammatory Agents

The combination of a 20-hour elimination half-life, food-independent absorption, and <2-fold accumulation at steady state [1] makes fevipiprant an ideal tool compound for PK/PD modeling of once-daily oral therapies. Its slow receptor dissociation (t₁/₂ = 14.4 minutes) provides a pharmacodynamic duration that exceeds predictions from plasma pharmacokinetics alone [2], offering a unique opportunity to study the contribution of target residence time to sustained in vivo efficacy.

Investigating Insurmountable Antagonism and Prolonged Target Engagement in GPCR Pharmacology

Fevipiprant is distinguished as the only clinically advanced CRTh2 antagonist demonstrating insurmountable antagonism with effects persisting >180 minutes after washout, while all tested comparators fully reverse within 15 minutes [1]. Laboratories studying drug-target residence time, irreversible/slowly reversible pharmacology, or the functional consequences of prolonged receptor occupancy should use fevipiprant as the CRTh2 reference ligand to model these phenomena.

High-Throughput Screening Hit Validation and CRTh2 Assay Development

With a DP2 Kd of 1.14 nM and >8,700-fold selectivity over DP1 [1], fevipiprant serves as an ideal reference antagonist for validating CRTh2 screening assays. Its retained potency in whole blood (IC50 0.44 nM, ratio vs. isolated eosinophils = 1.1) [2] permits direct comparison between biochemical, cellular, and whole-blood assay formats, enabling robust assay bridging and hit triage in industrial drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fevipiprant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.